molecular formula C19H19N3O3 B2891018 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide CAS No. 898466-18-7

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide

Cat. No. B2891018
CAS RN: 898466-18-7
M. Wt: 337.379
InChI Key: JYYGVPORGQPTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a heterocyclic compound . Tetrahydroquinolines are found in many biologically active compounds and are part of many pharmaceuticals .


Molecular Structure Analysis

The molecule contains a tetrahydroquinoline ring, which is a saturated version of the quinoline ring system . This ring system is part of many biologically active compounds .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide” can undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide” would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Safety And Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The study of tetrahydroquinoline derivatives is an active area of research, with potential applications in medicinal chemistry . Future research could explore the synthesis, properties, and potential applications of “N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide” and related compounds .

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(23)22-11-5-6-14-9-10-16(12-17(14)22)21-19(25)18(24)20-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYGVPORGQPTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide

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